molecular formula C7H5ClFI B1425459 1-Chloro-5-fluoro-2-iodo-3-methylbenzene CAS No. 1242339-79-2

1-Chloro-5-fluoro-2-iodo-3-methylbenzene

Cat. No.: B1425459
CAS No.: 1242339-79-2
M. Wt: 270.47 g/mol
InChI Key: MFVMWNARKHGJMC-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-2-iodo-3-methylbenzene is a useful research compound. Its molecular formula is C7H5ClFI and its molecular weight is 270.47 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-chloro-5-fluoro-2-iodo-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVMWNARKHGJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679324
Record name 1-Chloro-5-fluoro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242339-79-2
Record name 1-Chloro-5-fluoro-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Chloro-5-fluoro-2-iodo-3-methylbenzene, with the molecular formula C7_7H5_5ClF I and CAS number 1242339-79-2, is an aromatic compound known for its potential biological activities. This article delves into its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern on the benzene ring, comprising a chlorine atom, a fluorine atom, an iodine atom, and a methyl group. This arrangement significantly influences its chemical reactivity and biological properties. The presence of multiple halogens enhances the compound's electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions.

Antiviral Properties

Research indicates that derivatives of this compound have been explored for their antiviral properties . Specifically, compounds synthesized from this aromatic precursor have demonstrated inhibitory activity against viruses such as influenza A , with IC50_{50} values in the micromolar range. The halogen substituents play a crucial role in enhancing the biological activity of these derivatives.

The mechanism of action for this compound involves its interaction with various molecular targets in biological systems. The halogens and methyl group facilitate diverse chemical reactions, allowing the compound to engage in significant interactions with enzymes or receptors involved in viral replication and other biochemical pathways .

Synthetic Routes

The synthesis of this compound typically involves electrophilic aromatic substitution reactions . Common methods include:

  • Bromination : Introduction of bromine to the benzene ring.
  • Fluorination : Substitution of hydrogen with fluorine.
  • Iodination : Introduction of iodine to the ring.
  • Methylation : Addition of a methyl group.

These steps can be optimized to yield high purity and specific derivatives suitable for further biological testing .

Case Study: Derivatives with Enhanced Activity

A study focusing on derivatives synthesized from this compound reported several compounds exhibiting promising antiviral activity. For instance, indole derivatives obtained through nucleophilic aromatic substitution have shown significant efficacy against influenza A virus, highlighting the potential for developing novel antiviral agents based on this compound's structure .

Compound Target Virus IC50_{50} (µM) Mechanism
Indole Derivative AInfluenza A5.0Inhibits viral replication
Indole Derivative BInfluenza A3.2Inhibits viral entry

Applications in Chemical Sensing

In addition to its biological applications, this compound has been utilized in developing chemical sensors due to its reactivity and structural versatility. The compound can be chemically modified to create sensors capable of detecting low concentrations of environmental pollutants, showcasing its multifaceted utility beyond medicinal chemistry .

Scientific Research Applications

Pharmaceutical Development

1-Chloro-5-fluoro-2-iodo-3-methylbenzene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential antiviral properties. For instance, research indicates that certain derivatives synthesized from this compound exhibit inhibitory activity against viruses such as influenza A, with IC values in the micromolar range. The halogen substituents enhance biological activity by facilitating interactions with viral proteins and enzymes involved in replication processes.

Case Study: Antiviral Activity

CompoundTarget VirusIC (µM)Mechanism
Indole Derivative AInfluenza A5.0Inhibits viral replication
Indole Derivative BInfluenza A3.2Inhibits viral entry

Chemical Sensing

The compound has also found applications in the development of chemical sensors. Due to its reactivity and structural versatility, it can be chemically modified to create sensors capable of detecting low concentrations of environmental pollutants. These sensors are invaluable for monitoring environmental safety and industrial processes.

Synthetic Routes

The synthesis of this compound typically involves electrophilic aromatic substitution reactions . Common methods include:

  • Bromination : Introduction of bromine to the benzene ring.
  • Fluorination : Substitution of hydrogen with fluorine.
  • Iodination : Introduction of iodine to the ring.
  • Methylation : Addition of a methyl group.

These synthetic methods can be optimized to yield high-purity derivatives suitable for further testing and application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-5-fluoro-2-iodo-3-methylbenzene
Reactant of Route 2
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1-Chloro-5-fluoro-2-iodo-3-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.